2,5-Dibromohydroquinone

Beschreibung

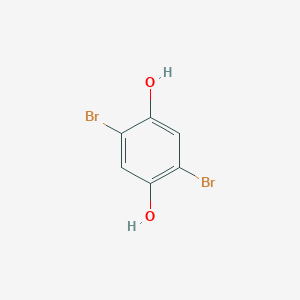

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-dibromobenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALXCIRMSIFPFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90299865 | |

| Record name | 2,5-Dibromohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14753-51-6 | |

| Record name | 14753-51-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dibromohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dibromohydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategies

Direct Bromination Approaches

Direct bromination of hydroquinone (B1673460) precursors is a fundamental method for the synthesis of 2,5-dibromohydroquinone. This electrophilic aromatic substitution reaction introduces bromine atoms at specific positions on the hydroquinone ring, yielding the desired dibrominated product.

Bromination of Hydroquinone Precursors

The synthesis of this compound can be achieved through the direct bromination of hydroquinone. chemicalbook.com A common procedure involves dissolving hydroquinone in glacial acetic acid, followed by the slow addition of bromine. chemicalbook.com This reaction typically proceeds at room temperature after an initial cooling phase and results in the precipitation of the product. chemicalbook.com The white solid product can then be isolated by filtration and washed to neutrality. chemicalbook.com

Another approach to bromination of hydroquinone derivatives involves the use of N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). japsonline.com The choice of solvent can significantly influence the reaction's success and yield. japsonline.com For instance, the bromination of methyl hydroquinone with NBS has been successfully carried out in chloroform, leading to a good yield of the corresponding brominated product. japsonline.com

Table 1: Direct Bromination of Hydroquinone Precursors

| Precursor | Brominating Agent | Solvent | Initiator | Product | Yield (%) |

|---|---|---|---|---|---|

| Hydroquinone | Bromine | Glacial Acetic Acid | - | This compound | 85 |

| Methyl Hydroquinone | N-Bromosuccinimide (NBS) | Chloroform | Azobisisobutyronitrile (AIBN) | Bromomethyl hydroquinone | 79.2 |

Functionalization via Etherification Reactions

Etherification reactions are a key strategy for the derivatization of this compound, enabling the introduction of various functional groups through the formation of ether linkages. These modifications are crucial for tuning the electronic and physical properties of the resulting molecules.

Williamson Etherification Protocols

The Williamson ether synthesis is a widely used method for preparing ethers from an organohalide and an alkoxide. wikipedia.org This SN2 reaction involves the nucleophilic attack of the alkoxide on the alkyl halide. masterorganicchemistry.com In the context of this compound, this protocol allows for the selective alkylation of its hydroxyl groups.

A specific application of this method involves the reaction of this compound with a tosylated alcohol, such as 6-chlorohexanol that has been quantitatively tosylated. rsc.org The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) with a base, such as potassium carbonate, to deprotonate the hydroquinone's hydroxyl groups, facilitating the nucleophilic attack. rsc.org This particular Williamson etherification has been reported to yield the desired diether product in a 65% isolated yield. rsc.org

Alkylation Strategies for Derivative Synthesis

Alkylation extends the functionalization of this compound beyond simple etherification, allowing for the introduction of more complex side chains. These strategies are crucial for building larger, more elaborate molecular architectures.

Following a Williamson etherification to attach linker groups, further alkylation can be performed. For instance, the terminal chloro groups of the previously attached hexyl chains can be substituted with iodide by reaction with sodium iodide in butanone. rsc.org This halide exchange facilitates subsequent cross-coupling reactions. The resulting di-iodinated derivative can then be used in further synthetic steps. rsc.org Such multi-step strategies are instrumental in the synthesis of precursors for π-conjugated oligoelectrolytes. rsc.org

Metal-Catalyzed Cross-Coupling Techniques

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they play a significant role in the functionalization of aryl halides like this compound and its derivatives.

Sonogashira Cross-Coupling Applications

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper co-catalyst in the presence of a base. wikipedia.org This reaction is conducted under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups, making it highly valuable in organic synthesis. wikipedia.org

The versatility of the Sonogashira coupling makes it a suitable method for the derivatization of brominated hydroquinones. The carbon-bromine bonds in this compound and its ethers are amenable to this transformation, allowing for the introduction of alkynyl groups. This reaction is instrumental in the synthesis of π-conjugated systems, which are of interest for their applications in organic electronics and materials science. While direct examples with this compound are not detailed in the provided context, the reaction's known utility for aryl bromides strongly supports its applicability. The reaction conditions, including the choice of palladium catalyst, copper co-catalyst, base, and solvent, can be optimized to achieve high yields of the desired alkynylated products. wikipedia.orgwashington.edu

Table 2: Summary of Synthetic Methodologies

| Methodology | Reagents/Catalysts | Key Features |

|---|---|---|

| Direct Bromination | Bromine, NBS/AIBN | Electrophilic aromatic substitution on hydroquinone precursors. |

| Williamson Etherification | Alkyl halides/tosylates, Base (e.g., K2CO3) | SN2 reaction for the formation of ether linkages at the hydroxyl groups. |

| Sonogashira Cross-Coupling | Terminal alkyne, Palladium catalyst, Copper co-catalyst, Base | Formation of C-C bonds by coupling an alkyne with the aryl bromide. |

Suzuki Polycondensation for Polymer Synthesis

Suzuki polycondensation is a powerful and versatile method for carbon-carbon bond formation, widely employed in the synthesis of conjugated polymers. This reaction typically involves the palladium-catalyzed cross-coupling of a dihaloaromatic monomer with an aromatic diboronic acid or ester. While direct literature on the Suzuki polycondensation of this compound is not prevalent, the extensive research on analogous dibromo-aromatic compounds, such as 2,5-dibromo-3-hexylthiophene, provides a clear framework for its application.

The process involves the reaction of a dibromo-monomer with an aryl-boronic acid in the presence of a palladium catalyst and a base. A common catalytic system is tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and the reaction is often carried out in a solvent mixture like 1,4-Dioxane and water with a base such as potassium phosphate (B84403) (K₃PO₄). nih.gov The reaction mixture is typically heated to ensure completion. nih.gov This methodology allows for the synthesis of a variety of 2,5-biaryl-3-hexylthiophene derivatives in moderate to good yields, demonstrating the effectiveness of the Suzuki coupling for dibrominated aromatic precursors. nih.gov The principles of this reaction are directly applicable to this compound or its etherified derivatives, which would serve as the dihalo-monomer to be coupled with a diboronic acid or ester, leading to the formation of novel conjugated polymers.

| Parameter | Condition | Reference |

|---|---|---|

| Substrate | 2,5-dibromo-3-hexylthiophene (1 mmol) | nih.gov |

| Coupling Partner | Aryl-boronic acids (2.5 mmol) | nih.gov |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (6 mol%) | nih.gov |

| Base | K₃PO₄ (4 mmol) | nih.gov |

| Solvent | 1,4-Dioxane / Water | nih.gov |

| Temperature | 90 °C | nih.gov |

| Time | 12 hours | nih.gov |

Stille Cross-Coupling Reactions for Oligoelectrolyte Precursors

The Stille cross-coupling reaction is another essential tool for constructing C-C bonds, particularly in the synthesis of π-conjugated systems. This reaction pairs an organotin compound with an organic halide, catalyzed by a palladium complex. A notable application involving a this compound derivative is the synthesis of precursors for molecular π-conjugated oligoelectrolytes.

The synthetic sequence begins with the modification of this compound via a Williamson etherification. In a specific example, this compound is reacted with 6-chlorohexanol (after its conversion to a tosylate) in the presence of potassium carbonate in dimethyl sulfoxide (DMSO) to yield 1,4-dibromo-2,5-bis((6-chlorohexyl)oxy)benzene with a 65% isolated yield. rsc.org This intermediate then undergoes a Stille cross-coupling reaction with 2-tributylstannyl thiophene (B33073), using bis(triphenylphosphine)palladium(II) dichloride as the catalyst, to produce the target oligoelectrolyte precursor in 74% yield. rsc.org This strategic use of Stille coupling enables the precise construction of complex organic molecules designed for specific electronic applications.

| Step | Reaction | Key Reagents | Yield | Reference |

|---|---|---|---|---|

| 1 | Williamson Etherification | This compound, 6-chlorohexanol tosylate, K₂CO₃, DMSO | 65% | rsc.org |

| 2 | Stille Cross-Coupling | 1,4-dibromo-2,5-bis((6-chlorohexyl)oxy)benzene, 2-tributylstannyl thiophene, Pd(PPh₃)₂Cl₂ | 74% | rsc.org |

Electrochemical Synthesis Pathways

Electropolymerization is a technique used to generate thin polymer films directly onto an electrode surface from a solution containing the monomer. This method offers excellent control over film thickness and morphology. The process can be carried out using potentiodynamic (cycling the potential) or potentiostatic (holding the potential constant) techniques. mdpi.com The polymerization typically proceeds via a radical propagation mechanism, initiated by the oxidation of the monomer to a radical cation. mdpi.com

While specific studies on the direct electropolymerization of this compound are not widely reported, this method is a viable pathway for forming polymer films from functionalized aromatic compounds. For electropolymerization to be efficient, the monomer must have linking sites that can react to form the polymer chain. In the case of this compound, derivatization to introduce more electrochemically active groups, such as thiophenes or anilines, could facilitate the process. The resulting polymer films, often intrinsically conducting polymers (ICPs), have applications in sensors, electrochromic devices, and organic electronics. mdpi.com

Hydrolytic Routes for Silphenylene Derivatives

Based on the available research, there are no established hydrolytic routes for the synthesis of silphenylene derivatives that specifically utilize this compound as a starting material.

Synthesis of Benzoquinone Derivatives from this compound

This compound serves as a valuable precursor for the synthesis of various substituted benzoquinone derivatives, which are of interest for their potential biological activities. A common strategy involves a two-step process: the oxidation of the hydroquinone to a benzoquinone, followed by nucleophilic substitution of the bromine atoms.

The synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones exemplifies this approach. Although many procedures start from 2,3,5,6-tetrabromo-1,4-benzoquinone (bromanil), a similar pathway is applicable starting from this compound. First, this compound would be oxidized to 2,5-dibromo-1,4-benzoquinone. This intermediate can then react with various primary or secondary amines. In these reactions, two of the bromine atoms are substituted by amino groups to yield the desired 2,5-diamino-3,6-dibromo-1,4-benzoquinone derivatives. academicjournals.orgresearchgate.net The reaction is typically carried out by refluxing the bromo-quinone with the desired amine in a solvent mixture such as ethanol, glacial acetic acid, and water, often with the addition of a base like sodium acetate. academicjournals.orgresearchgate.net This method has been used to prepare a wide array of derivatives with varying yields. academicjournals.orgresearchgate.net

| Amine Reactant | Product Name | Yield | Reference |

|---|---|---|---|

| p-Toluidine | 2,5-di-(p-toluidino)-3,6-dibromo-1,4-benzoquinone | 85% | academicjournals.org |

| Sulfanilamide | 2,5-di-(sulfanilamido)-3,6-dibromo-1,4-benzoquinone | 55% | academicjournals.org |

| Trimethoprim | 2,5-di-(Trimethoprim)-3,6-di-bromo-1,4-benzoquinone | 83% | researchgate.net |

| 4-Aminoantipyrine | 2,5-di-(-4-amino-phenazone)-3,6-di-bromo-1,4-benzoquinone | 79% | researchgate.net |

Mechanistic Investigations and Reactivity Studies

Electrophilic Substitution Reaction Pathways

The benzene (B151609) ring of 2,5-dibromohydroquinone is highly substituted, which sterically and electronically influences its susceptibility to further electrophilic aromatic substitution (EAS). The two hydroxyl groups are strongly activating and direct incoming electrophiles to the ortho and para positions. Conversely, the two bromine atoms are deactivating via their inductive effect, yet they also direct to ortho and para positions due to resonance effects.

In this compound, all positions on the aromatic ring are occupied. The hydroxyl groups are at positions 1 and 4, and the bromine atoms are at positions 2 and 5. This leaves no unsubstituted carbons for a typical electrophilic aromatic substitution reaction to occur without the displacement of an existing substituent. Therefore, further electrophilic substitution on the aromatic ring of this compound is not a common reaction pathway under standard electrophilic substitution conditions. Any such reaction would likely require harsh conditions and could lead to a complex mixture of products, including those resulting from the displacement of a bromine atom.

Redox Chemistry and Antioxidant Mechanisms

The redox chemistry of hydroquinones is a cornerstone of their chemical and biological activity. This class of compounds can undergo oxidation to form semiquinones and quinones, a process that underpins their antioxidant properties. The presence of bromine atoms on the hydroquinone (B1673460) ring in this compound modulates its redox potential.

| Compound | Antioxidant Assay | Measured Activity | Reference Compound |

|---|---|---|---|

| Hydroquinone | DPPH Radical Scavenging | IC50 = 17.44 µM | Hesperetin (IC50 = 21.44 µM) |

| Hydroquinone | ABTS Radical Scavenging | SC50 = 4.57 µM | Ascorbic Acid (SC50 = 10.45 µM) |

This table presents representative antioxidant activity data for the parent compound, hydroquinone, to illustrate the typical range of activity for this class of molecules. Specific data for this compound is not available.

In a biological context, the redox properties of quinones and hydroquinones can lead to a phenomenon known as redox cycling. This process involves the enzymatic reduction of a quinone to a semiquinone or hydroquinone. Subsequently, these reduced forms can be re-oxidized by molecular oxygen (O₂) back to the quinone, in the process generating reactive oxygen species (ROS) such as superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂).

While this process can contribute to oxidative stress and cellular damage, it is also a mechanism by which some quinone-containing compounds exert cytotoxic effects against cancer cells. The ability of this compound to undergo such redox cycling is inferred from the general behavior of quinones and hydroquinones in biological systems. The precise implications and efficiency of this process for this compound would depend on its interaction with specific cellular reductases and the intracellular environment.

Oxidative Transformation Processes

The hydroxyl groups of this compound make it susceptible to oxidation, leading to the formation of 2,5-dibromo-1,4-benzoquinone. This transformation is a key aspect of its chemistry and can be achieved through various oxidative methods.

The oxidation of hydroquinones to their corresponding quinones is a synthetically important transformation. While specific studies on the catalytic oxidation of this compound are not extensively documented, general methods for the oxidation of substituted hydroquinones are applicable. These methods often employ catalysts to facilitate the reaction under milder conditions and with higher selectivity.

Common catalytic systems for hydroquinone oxidation include:

Metal-based catalysts: Complexes of metals such as copper, iron, and manganese have been shown to be effective catalysts for the aerobic oxidation of hydroquinones.

Base-catalyzed aerobic oxidation: In the presence of an organic base, hydroquinones can be oxidized by molecular oxygen. This approach offers a metal-free alternative for the synthesis of quinones.

The choice of catalyst and reaction conditions can influence the rate and yield of the oxidation of this compound.

| Hydroquinone Substrate | Catalyst/Conditions | Product | Key Finding |

|---|---|---|---|

| Hydroquinone | Cu(II) ions immobilized on acrylic resins / H2O2 | p-Benzoquinone | Immobilized catalyst showed enhanced activity and selectivity. |

| Hydroquinone | Organic base / O2 | p-Benzoquinone | Demonstrated a green, metal-free oxidation method. |

This table illustrates general findings from catalytic oxidation studies of the parent hydroquinone, which are expected to be applicable to this compound.

Nucleophilic Substitution Reactions

While electrophilic substitution on the aromatic ring of this compound is unlikely, the bromine atoms themselves could potentially be displaced via nucleophilic substitution reactions, particularly under specific conditions such as photochemical activation.

Aromatic nucleophilic substitution is generally difficult on electron-rich rings unless activated by strong electron-withdrawing groups. However, photonucleophilic substitution provides an alternative pathway for the substitution of leaving groups on an aromatic ring. In this process, the aromatic molecule absorbs a photon, leading to an excited state that is more susceptible to nucleophilic attack.

While there is a lack of specific research on the photonucleophilic substitution of this compound in aqueous environments, studies on related bromoaromatic compounds suggest that the bromine atoms could potentially be displaced by nucleophiles such as water or hydroxide (B78521) ions upon UV irradiation. The efficiency and products of such a reaction would depend on factors like the pH of the solution, the presence of other reactive species, and the quantum yield of the photosubstitution process.

Biotransformation and Metabolic Pathways

The biotransformation of halogenated quinones and hydroquinones is a critical area of study for understanding their biological fate. While direct metabolic studies on this compound are not extensively detailed in the provided research, significant insights can be drawn from investigations into closely related compounds, such as dibromo-benzoquinone (DBBQ), which serves as a representative for halobenzoquinones (HBQs). HBQs are recognized as toxic intermediates of various halogenated organic pollutants, and their metabolism is characterized by diverse pathways due to their high reactivity. nih.gov

In vivo and in vitro studies on DBBQ have identified numerous biotransformation products, revealing a complex network of metabolic reactions. These pathways are pivotal for either detoxification or, in some cases, bioactivation of the compound. The identified metabolic reactions include hydroxylation, methylation, methoxylation, acetylation, sulfonation, glucuronidation, and glutathionylation. nih.gov Furthermore, conjugation with amino acids or fatty acids and dimerization have also been observed as metabolic routes. nih.gov The identification of these 20 distinct biotransformation products underscores the compound's reactivity within biological systems. nih.gov This comprehensive metabolic profiling is essential for evaluating the mechanisms of toxicity associated with this class of compounds. nih.gov

| Reaction Type | Description |

|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group. |

| Methylation | Addition of a methyl (-CH3) group. |

| Methoxylation | Addition of a methoxy (B1213986) (-OCH3) group. |

| Acetylation | Addition of an acetyl group. |

| Sulfonation | Addition of a sulfonate group. |

| Glucuronidation | Conjugation with glucuronic acid. |

| Glutathionylation | Conjugation with glutathione. |

| Dimerization | Formation of a dimer from two molecules. |

| Conjugation | Binding with amino acids or fatty acids. |

Reaction with Organometallic Reagents

The chemical structure of this compound, featuring both hydroxyl and bromine functional groups, makes it a versatile precursor in organic synthesis. Its reactivity is particularly notable in cross-coupling reactions involving organometallic reagents, which allow for the formation of new carbon-carbon bonds.

A specific example is the use of a this compound derivative in a Stille cross-coupling reaction. In this synthesis, the dibrominated aromatic core is reacted with an organostannane (organotin) reagent, 2-tributylstannyl thiophene (B33073). rsc.org The reaction is facilitated by a palladium catalyst, specifically bis(triphenylphosphine) dichloropalladium, and results in the substitution of a bromine atom with a thiophene ring. rsc.org This particular transformation was reported to proceed with a 74% yield, demonstrating an efficient method for constructing more complex π-conjugated systems from a simple hydroquinone starting material. rsc.org The precursor for this reaction was synthesized via a Williamson etherification, where this compound was reacted with tosylated 6-chlorohexanol in the presence of potassium carbonate. rsc.org

| Component | Specific Compound/Reagent | Role |

|---|---|---|

| Substrate | 1,4-dibromo-2,5-bis((6-chlorohexyl)oxy)benzene | Aromatic halide source |

| Organometallic Reagent | 2-tributylstannyl thiophene | Organostannane coupling partner |

| Catalyst | Bis(triphenylphosphine) dichloropalladium | Palladium catalyst |

| Reported Yield | 74% | Reaction efficiency |

Applications in Advanced Materials Science

Conjugated Polymer Systems Development

The rigid structure and reactive sites of 2,5-dibromohydroquinone make it a valuable monomer for the development of novel conjugated polymer systems. These polymers are integral to progress in organic electronics and photonics.

Electrochemical Polymerization for Thin Films

Electrochemical polymerization is a technique used to generate thin polymer films directly on an electrode surface. mdpi.comnih.gov This method is based on the oxidative or reductive condensation of monomer units. nih.govmdpi.com While studies focusing specifically on the direct electropolymerization of this compound are not extensively detailed, the broader class of hydroquinones undergoes electropolymerization through an oxidative mechanism. This process typically involves the oxidation of the hydroquinone (B1673460) monomer to form radical cations, which then couple to form polymer chains. mdpi.com

Derivatives of this compound, such as 1,4-dibromo-2,5-bis-methoxybenzene, are synthesized from the parent compound and used in subsequent polymerization reactions to create conjugated polymers. nih.gov These resulting polymers can then be characterized electrochemically. The ability to deposit thin, uniform films of such polymers is crucial for their application in electronic devices. mdpi.com The electrochemical generation of intrinsically conducting polymers (ICPs) from various aromatic molecules is a foundational method for creating materials for sensors, electrochromic devices, and organic electronics. mdpi.com

Condensation Polymerization in Silphenylene Derivatives

Poly(silphenylene) or silarylene polymers are a class of materials known for their thermal stability. Their synthesis often involves polycondensation reactions. However, based on available scientific literature, the specific use of this compound as a monomer in the condensation polymerization to produce silphenylene derivatives is not a widely documented application.

Poly(aryleneethynylene)s and Oligoelectrolytes

This compound is a key starting material for the synthesis of oligo(p-phenyleneethynylene)s (OPEs), which are rigid, rod-like conjugated structures with important optical and electronic properties. researchgate.net The synthesis of a novel, highly fluorescent, deep-blue emitting OPE has been demonstrated starting from this compound. agu.edu.tr The synthetic pathway involves several key steps that transform the initial monomer into the final A–π–D–π–A (Acceptor-pi bridge-Donor-pi bridge-Acceptor) molecular architecture. agu.edu.tr

The process begins with the modification of the hydroxyl groups to improve solubility. This is followed by palladium-catalyzed Sonogashira cross-coupling reactions, a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes, to construct the ethynylene linkages. researchgate.netagu.edu.tr

Table 1: Synthetic Route to an Oligo(p-phenyleneethynylene) from this compound agu.edu.tr

| Step | Reaction Type | Reactants | Product | Yield |

|---|---|---|---|---|

| 1 | Williamson Ether Synthesis | This compound, 2-ethylhexyl bromide | 1,4-Dibromo-2,5-bis(2-ethylhexyloxy)benzene | 88% |

| 2 | Sonogashira Coupling | Product of Step 1, Ethynyltrimethylsilane | 1,4-Bis(ethynyltrimethylsilane)-2,5-bis(2-ethylhexyloxy)benzene | 58% |

| 3 | Desilylation | Product of Step 2, KOH | 1,4-Bis(ethynyl)-2,5-bis(2-ethylhexyloxy)benzene | 94.5% |

The resulting oligomer exhibits a wide band gap (2.98 eV) and high fluorescence quantum yield, making it suitable for applications in organic light-emitting diodes (OLEDs). agu.edu.tr

Polythiophene-based Photocatalysts and Photosensitizers

Hydroquinone moieties have been incorporated into polythiophene backbones to modify their electronic and physical properties. While not always starting directly from this compound, these studies demonstrate the utility of the hydroquinone unit in this class of polymers. The synthesis of benzoquinone-modified polythiophene co-oligomers has been achieved through methods like magnetic stirring, ultrasonication, and microwave irradiation. tue.nl

Research has shown that the synthesis conditions significantly impact the final structure of the polymer. For instance, polymerization via magnetic stirring or ultrasonication can result in the conversion of the benzoquinone unit to a hydroquinone unit within the polymer backbone. This conversion leads to intermolecular hydrogen bonding, which enhances the thermal stability of the resulting polymer. In contrast, microwave-assisted synthesis tends to retain the benzoquinone structure. These structural differences influence the material's optical properties and its potential as a photosensitizer, with some hydroquinone-modified polythiophenes showing a high quantum yield for singlet oxygen generation, a key characteristic for photodynamic therapy applications. tue.nl

Organic Electronic Device Components

The versatility of this compound as a precursor allows for the creation of novel organic semiconductors tailored for electronic devices.

Organic Field-Effect Transistors

This compound serves as a foundational reagent for synthesizing advanced organic semiconductor materials used in Organic Field-Effect Transistors (OFETs). rsc.org OFETs are key components in flexible and low-cost electronics, and their performance is highly dependent on the charge carrier mobility of the semiconductor layer. qmul.ac.uk

A specific n-type semiconductor for high-performance OFETs, DBOB-DTCF, was synthesized starting from this compound. rsc.org The synthesis involves first reacting this compound to attach bulky, solubilizing side chains, followed by further reactions to build the final, complex semiconductor molecule. rsc.org

Table 2: Synthesis and Performance of an OFET Semiconductor Derived from this compound rsc.org

| Parameter | Description | Value |

|---|---|---|

| Synthesis Step 1 | Williamson Ether Synthesis with 2-butyloctyliodide | 55% Yield |

| Synthesis Step 2 | Lithiation followed by formylation | 30% Yield |

| Final Semiconductor | DBOB-DTCF | n-Type Material |

| Device Geometry | Bottom-gate, bottom-contact | - |

| Evaluation Condition | Vacuum | - |

This demonstrates a direct application pathway where this compound is the critical starting material for a functional component in an organic electronic device. The chemical modifications it enables are crucial for achieving the desired electronic properties and processability for device fabrication. rsc.orgqmul.ac.uk

An In-depth Look at the Chemical Compound this compound

A versatile building block in organic synthesis, this compound is a brominated aromatic organic compound. With the chemical formula C6H4Br2O2, this compound is structurally a hydroquinone molecule substituted with two bromine atoms on the benzene (B151609) ring.

Its chemical structure, characterized by the presence of hydroxyl and bromo functional groups, makes it a valuable precursor in the synthesis of a variety of more complex molecules. It serves as a key intermediate in the production of pharmaceuticals and as a building block for advanced materials with applications in electronics and sensing.

The utility of this compound extends into the realm of advanced materials science, where it serves as a foundational component in the creation of sophisticated organic materials. Its derivatives are particularly noted for their applications in organic electronics, including photovoltaic devices and light-emitting diodes, as well as in the development of materials for hole transport and sensing technologies.

Organic Photovoltaic Devices

In the field of organic photovoltaics (OPVs), derivatives of this compound play a role in the synthesis of conductive polymers. These polymers are essential components of the active layer in OPV cells, which is responsible for absorbing light and generating charge carriers. The properties of these polymers, such as their absorption spectrum and charge carrier mobility, can be fine-tuned through the chemical structure of the monomers used in their synthesis.

This compound is a precursor to monomers used in the production of polymers like poly(p-phenylene vinylene) (PPV) derivatives. The synthesis often involves an etherification step to replace the hydroxyl protons with alkyl chains, forming a 2,5-dialkoxy-1,4-dibromobenzene intermediate. This intermediate can then be used in polymerization reactions, such as the Stille cross-coupling reaction, to create conjugated polymers for OPV applications.

Organic Light-Emitting Diodes

Similarly, in the context of Organic Light-Emitting Diodes (OLEDs), polymers derived from this compound are utilized as the emissive layer. The performance of an OLED, including its efficiency and color purity, is heavily dependent on the properties of the emissive material. Poly(p-phenylene vinylene) and its derivatives, which can be synthesized from this compound, are a well-known class of electroluminescent polymers.

The substitution pattern on the phenylene rings of these polymers, originating from the monomer structure, influences the electronic properties and, consequently, the light-emitting characteristics of the resulting OLEDs. For instance, the presence of alkoxy side chains, introduced via the derivatization of this compound, can enhance the solubility of the polymers, which is crucial for solution-based processing of OLED devices. tdl.org

Hole Transport Materials Research

Hole transport materials (HTMs) are a critical component in various optoelectronic devices, including perovskite solar cells and OLEDs. They facilitate the efficient extraction and transport of positively charged holes from the active layer to the electrode. While direct application of this compound as an HTM is not commonly reported, its derivatives can be incorporated into the molecular design of novel HTMs.

The rigid and planar structure of the hydroquinone core can be a useful building block in constructing larger conjugated systems with suitable electronic properties for hole transport. Research in this area focuses on synthesizing new organic small molecules and polymers that exhibit high hole mobility and appropriate energy levels to match the other materials in the device. The functionalization of this compound allows for the tuning of these properties. For example, benzodithiophene-based polymers, which have shown promise as HTMs, can be synthesized using precursors that may be derived from brominated hydroquinones. nih.gov

Sensing Applications

The redox-active nature of the hydroquinone moiety in this compound makes it a candidate for use in electrochemical sensing applications. The reversible oxidation-reduction between the hydroquinone and its corresponding quinone form can be exploited to detect various analytes.

In the development of biosensors, the hydroquinone/quinone redox couple can act as an electrochemical mediator. researchgate.net This means it can facilitate electron transfer between a biological recognition element, such as an enzyme, and the electrode surface. While the direct use of this compound in commercial biosensors is not widespread, the fundamental electrochemical properties of the hydroquinone group are relevant.

For instance, electrodes can be chemically modified with molecules containing a hydroquinone unit to create a surface that is sensitive to changes in the local chemical environment, such as pH or the presence of specific enzymes or substrates. The bromine atoms on the this compound molecule can serve as sites for further chemical modification, allowing it to be attached to other molecules or surfaces in the construction of a biosensor. Research has shown that modified glassy carbon electrodes can be used for the sensitive detection of hydroquinone itself in water samples, highlighting the electrochemical activity of this class of compounds. nih.gov

Theoretical and Computational Chemistry Perspectives

Quantum Chemical Calculations for Molecular Interactions

Quantum chemical calculations are instrumental in understanding the non-covalent interactions that govern the behavior of 2,5-Dibromohydroquinone in various environments. These interactions, including hydrogen bonding and halogen bonding, are crucial in determining the compound's crystal packing, solubility, and interactions with biological targets. Computational models can quantify the strength and nature of these interactions, providing a detailed picture of the intermolecular forces at play.

Techniques such as Density Functional Theory (DFT) have become essential tools for investigating reactions and molecular complexes. researchgate.net These computational approaches can elucidate the effects of molecular structure on reactivity and interaction energies. For substituted hydroquinones, theoretical calculations have been used to analyze intramolecular hydrogen bonds and their influence on electrochemical behavior, showing good agreement with experimental data. researchgate.net

A key feature of this compound is the presence of two bromine atoms, which can participate in halogen bonding. A halogen bond is a highly directional, non-covalent interaction between a halogen atom (X) in a molecule R-X and a nucleophilic region on another molecule. unimi.it This interaction arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, along the axis of the R-X covalent bond. unimi.it

While specific studies on this compound are limited, extensive research on analogous compounds like 2,5-dichloro-1,4-benzoquinone (B146525) provides significant insights. snu.edu.inresearchgate.net In these systems, the halogen atom acts as an electrophilic species, interacting with electron donors like oxygen or nitrogen atoms. nih.gov

Computational analysis of halogen bonding typically involves:

Electrostatic Potential (ESP) Mapping: Calculating the ESP on the molecule's surface to visualize the σ-hole on the bromine atoms. The positive nature of the σ-hole facilitates the attractive interaction with a Lewis base. unimi.it

Quantum Theory of Atoms in Molecules (QTAIM): This analysis examines the topology of the electron density to characterize chemical bonds. For a halogen bond, a bond critical point (BCP) is located between the bromine and the acceptor atom. The properties at this BCP, such as electron density (ρ) and its Laplacian (∇²ρ), confirm the nature of the interaction. snu.edu.inresearchgate.net

Interaction Energy Calculations: High-level quantum chemical methods are used to compute the binding energy between this compound and a halogen bond acceptor, quantifying the strength of the interaction.

In a study on 2,5-dichloro-1,4-benzoquinone, periodic quantum calculations at the B3LYP/6-31G(d,p) level of theory were used to complement experimental X-ray diffraction data. snu.edu.in The topological values at the bond critical point, deformation density maps, and electrostatic potential isosurfaces unequivocally established the attractive nature of the C—Cl···O=C halogen bond. snu.edu.inresearchgate.net Similar principles and computational approaches would be applied to analyze the C—Br···Y interactions involving this compound.

| Computational Method | Parameter Analyzed | Typical Finding for Halogen Bonds | Relevance to this compound |

| Electrostatic Potential (ESP) | σ-hole | A region of positive potential on the halogen atom along the covalent bond axis. | The bromine atoms on the ring are expected to have significant σ-holes, enabling them to act as halogen bond donors. |

| QTAIM | Bond Critical Point (BCP) | Presence of a BCP between the halogen and acceptor atom with low ρ and positive ∇²ρ. | Would confirm and characterize the C-Br···Y halogen bonds in its crystal structure or complexes. |

| DFT Energy Calculations | Interaction Energy | Negative binding energy, typically in the range of -1 to -5 kcal/mol. | Would quantify the strength of halogen bonds formed with various acceptor molecules. |

Electronic Structure and Reactivity Predictions

The electronic structure of this compound dictates its chemical reactivity. Computational methods are employed to calculate various electronic properties that serve as reactivity descriptors. The presence of two electron-withdrawing bromine atoms and two electron-donating hydroxyl groups on the aromatic ring creates a unique electronic profile.

DFT calculations are commonly used to determine key electronic parameters:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for chemical attack.

Fukui Functions: These functions are used to predict the local reactivity of different atomic sites within the molecule towards nucleophilic, electrophilic, or radical attack. researchgate.net

For substituted hydroquinones, electron-withdrawing groups are known to shift the oxidation potential to more positive values compared to the unsubstituted parent compound. researchgate.net Therefore, the bromine atoms in this compound are expected to make it more resistant to oxidation than hydroquinone (B1673460) itself. Theoretical calculations can quantify these effects by computing ionization potentials and electron affinities, which correlate with redox potentials.

| Electronic Property | Description | Predicted Effect of Bromo Substituents |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Lowered due to the inductive electron-withdrawing effect of bromine, indicating reduced electron-donating capacity. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Lowered by the bromine atoms, potentially increasing the molecule's susceptibility to nucleophilic attack compared to hydroquinone. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Likely altered, influencing the molecule's overall stability and electronic transition energies. nih.gov |

| Redox Potential | The tendency of the molecule to be oxidized or reduced. | The oxidation potential is expected to be higher (more positive) than that of hydroquinone due to the electron-withdrawing nature of bromine. researchgate.net |

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. escholarship.orgnih.gov For reactions involving this compound, such as its oxidation to 2,5-dibromobenzoquinone or its participation in condensation reactions, computational chemistry can provide a step-by-step description of the reaction pathway.

The process of mechanistic elucidation typically involves:

Locating Stationary Points: Identifying the structures of reactants, intermediates, transition states, and products on the potential energy surface (PES).

Analyzing Transition State Structures: Examining the geometry of transition states to understand the key bond-forming and bond-breaking events that control the reaction rate and selectivity.

Simulating Solvent Effects: Incorporating the influence of the solvent, as it can significantly alter reaction energetics and mechanisms.

For instance, in the oxidation of hydroquinones, computational studies can model the stepwise removal of protons and electrons, identify the structures of intermediate semiquinone radicals, and calculate the corresponding activation barriers. nih.gov This provides a molecular-level understanding that is often difficult to obtain solely from experimental studies. By applying these computational strategies, researchers can gain deep insights into the factors controlling the reactivity and reaction pathways of this compound. researchgate.net

Biomedical and Pharmaceutical Research Horizons

Role as a Pharmaceutical Intermediate

2,5-Dibromohydroquinone serves as a significant intermediate in the pharmaceutical industry. lookchem.comchemicalbook.com Its chemical structure, featuring a hydroquinone (B1673460) ring with two bromine atoms, makes it a versatile building block for the synthesis of more complex molecules. The hydroxyl groups and the bromine atoms on the benzene (B151609) ring are reactive sites that allow for various chemical modifications. This reactivity is crucial for constructing the core structures of several potential drug candidates.

The importance of halogenated compounds, particularly those containing bromine, is well-established in medicinal chemistry. The introduction of bromine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. In the case of this compound, its structure can be a precursor for developing novel therapeutic agents. For instance, modifications of the hydroquinone moiety are explored in the creation of compounds with anti-inflammatory properties. The bromination of a similar compound, methyl hydroquinone, has been shown to enhance its anti-inflammatory activity, highlighting the potential of bromo-hydroquinone scaffolds in drug design. japsonline.com

Antioxidant Potential in Biological Systems

The antioxidant capacity of hydroquinone and its derivatives is a key area of biomedical research. bohrium.comnih.gov The fundamental mechanism of their antioxidant action lies in the ability of the para-dihydroxy groups on the benzene ring to donate hydrogen atoms, which neutralizes free radicals. bohrium.comnih.govpulsus.com This process transforms the hydroquinone into a more stable para-quinone. bohrium.comnih.gov

In biological systems, this antioxidant activity can help mitigate oxidative stress, a condition implicated in numerous degenerative diseases. researchgate.net Studies on various natural and synthetic hydroquinone derivatives have demonstrated significant radical-scavenging effects. For example, in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a common method for evaluating antioxidant activity, hydroquinone derivatives have shown high percentages of scavenging activity, comparable to known antioxidants like α-tocopherol. nih.gov While direct studies on the antioxidant potential of this compound are limited, its core hydroquinone structure strongly suggests that it possesses similar free-radical scavenging capabilities. The presence of bromine atoms may further influence this activity.

Antimicrobial Efficacy of Derivatives

Derivatives of brominated hydroquinones have shown promising antimicrobial properties. The general antimicrobial mechanism of hydroquinone involves the disruption of bacterial cell walls and membranes, leading to increased permeability and leakage of intracellular contents. semanticscholar.orgnih.gov This disruption ultimately affects protein synthesis and gene expression within the bacteria. semanticscholar.orgnih.gov

The introduction of bromine into molecular structures is a known strategy for enhancing antimicrobial efficacy. For instance, studies on flavonoid derivatives have indicated that the presence of bromine or chlorine atoms significantly impacts their antimicrobial properties. nih.gov Similarly, the bromination of methyl hydroquinone has been investigated for its biological activities. japsonline.com

Furthermore, research on related quinone compounds has demonstrated their potential as antimicrobial agents. For example, tetracyclic oxathiine-fused quinone-thioglycoside conjugates derived from bromoquinones have been synthesized and evaluated for their antimicrobial activities against various bacterial strains. mdpi.com Some of these conjugates showed antimicrobial activity comparable to standard antibiotics against Gram-positive bacteria. mdpi.com

Enzyme Modulation and Biological Pathway Interactions

This compound and its derivatives have the potential to modulate the activity of various enzymes and interact with key biological pathways. A notable example is the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. A study on methyl hydroquinone and its brominated derivative revealed that the bromo-substituted compound was a more potent inhibitor of both COX-1 and COX-2 enzymes. japsonline.com This suggests that the bromine atoms in this compound could play a crucial role in its interaction with enzyme active sites.

Beyond direct enzyme inhibition, hydroquinone derivatives are known to interact with important cellular signaling pathways. nih.govresearchgate.net For instance, some hydroquinones have been shown to stimulate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/antioxidant response element) pathway, which is a critical defense mechanism against oxidative stress. bohrium.comresearchgate.net Activation of this pathway leads to the expression of a suite of antioxidant and detoxification genes. The interaction of hydroquinone derivatives with transcription factors and other proteins underscores their potential to influence cellular processes relevant to disease prevention and therapy. bohrium.comnih.govresearchgate.net

Toxicity Mechanism Investigations

A primary mechanism of toxicity for this compound and its metabolites is the induction of oxidative stress. This occurs through the generation of reactive oxygen species (ROS). The oxidized form of this compound, 2,5-Dibromobenzoquinone (2,5-DBBQ), has been shown to have a significantly higher potency for generating ROS compared to its corresponding 2,6-isomer. acs.org

The table below summarizes the relative ROS generation potency of 2,5-DBBQ compared to its isomer.

| Compound | Relative 24-hour kROS value (ratio of 2,5-isomer to 2,6-isomer) |

| 2,5-Dibromobenzoquinone (2,5-DBBQ) | 1.4 |

Data sourced from a study on halobenzoquinones. acs.org

This increased ROS production can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA.

The transformation of this compound to its benzoquinone form is central to its cytotoxic effects. Studies on 2,5-Dibromobenzoquinone (2,5-DBBQ) have demonstrated its significant cytotoxicity in mammalian cells. acs.org For example, in Chinese hamster ovary (CHO-K1) cells, 2,5-DBBQ was found to be more cytotoxic than its 2,6-isomer. acs.org

The cytotoxicity of 2,5-DBBQ is further evidenced by its impact on DNA integrity. Exposure of CHO-K1 cells to 2,5-DBBQ resulted in elevated levels of the p53 protein, a key regulator of the DNA damage response. acs.org This suggests that 2,5-DBBQ can activate p53-mediated DNA damage response pathways. acs.org

The following table presents the 24-hour IC50 values, a measure of cytotoxicity, for 2,5-DBBQ and related compounds in CHO-K1 cells.

| Compound | 24-hour IC50 (μM) |

| 2,5-Dibromobenzoquinone (2,5-DBBQ) | > 2-CBQ |

| 2,5-Dichlorobenzoquinone (2,5-DCBQ) | ≈ TetraCBQ |

| 2,6-Dibromobenzoquinone (2,6-DBBQ) | > 2,5-DCBQ |

| 2,6-Dichlorobenzoquinone (2,6-DCBQ) | ≥ TriCBQ |

| 2,3-Dibromobenzoquinone (2,3-DIBQ) | ≥ 2-CBQ |

| 2-Chlorobenzoquinone (2-CBQ) | < 2,5-DBBQ |

| Trichlorobenzoquinone (TriCBQ) | < 2,6-DCBQ |

| Tetrachlorobenzoquinone (TetraCBQ) | ≈ 2,5-DCBQ |

Cytotoxicity ranked from most toxic to least toxic: 2,3-DIBQ ≥ 2-CBQ > 2,5-DBBQ > TetraCBQ ≈ 2,5-DCBQ ≥ 2,6-DBBQ > 2,6-DCBQ ≥ TriCBQ. acs.org

Environmental Fate and Transformation Research

Formation as Disinfection Byproducts in Aquatic Systems

The disinfection of drinking water is a critical process for public health, primarily aimed at eliminating pathogenic microorganisms. However, disinfectants, most commonly chlorine, can react with naturally occurring organic matter (NOM) and inorganic ions present in the source water to form a variety of disinfection byproducts (DBPs). nih.gov The presence of bromide ions (Br-) in water sources can lead to the formation of brominated disinfection byproducts (Br-DBPs), which are often more toxic than their chlorinated counterparts. nih.gov

The formation of brominated hydroquinones and their oxidized counterparts, brominated benzoquinones, is a potential consequence of disinfecting water containing bromide and phenolic compounds, which are common constituents of natural organic matter. The reaction mechanism generally involves the oxidation of bromide by a disinfectant like chlorine to form reactive bromine species. These species then react with phenolic precursors through electrophilic substitution to yield brominated phenols and, subsequently, brominated hydroquinones.

While a wide range of Br-DBPs have been identified, including bromomethanes, bromoacetic acids, and bromophenols, the specific detection of 2,5-Dibromohydroquinone as a DBP is not widely documented. nih.gov In a study of halobenzoquinones (the oxidized form of hydroquinones) in drinking water treatment plants, 2,6-dibromo-1,4-benzoquinone (2,6-DBBQ) was detected in 11 out of 16 samples, with concentrations up to 37.9 ng/L. However, its isomer, 2,5-dibromo-1,4-benzoquinone (2,5-DBBQ), was not detected in any of the samples analyzed. nih.gov This suggests that the formation of the 2,5-isomer may be less favorable under typical water disinfection conditions compared to the 2,6-isomer.

Laboratory-controlled experiments have demonstrated that factors such as pH, disinfectant type, and the concentration of bromide influence the types and quantities of DBPs formed. For instance, chlorination has been shown to produce the highest amounts of 2,6-dichloro-1,4-benzoquinone (a related chlorinated compound), while pre-ozonation can increase the formation of 2,6-dibromo-1,4-benzoquinone when bromide is present. nih.govresearchgate.net

Table 1: Factors Influencing the Formation of Brominated Disinfection Byproducts

| Factor | Influence on Br-DBP Formation |

| Bromide Ion Concentration | Higher concentrations increase the formation of Br-DBPs. nih.gov |

| pH | Affects the speciation of both the disinfectant and the organic precursors, influencing reaction rates and product distribution. nih.gov |

| Disinfectant Type | Different disinfectants (e.g., chlorine, chloramine, ozone) have varying reactivities towards bromide and NOM, leading to different DBP profiles. nih.gov |

| Natural Organic Matter (NOM) | The concentration and character of NOM, particularly the presence of phenolic moieties, serve as the primary precursors for the formation of halogenated aromatic DBPs. nih.gov |

| Reaction Time | Longer contact times between the disinfectant and precursors can lead to higher concentrations of certain DBPs. nih.gov |

Photoconversion Pathways in Natural Waters

Once released into the environment, chemical compounds can undergo transformation upon exposure to sunlight. The photoconversion, or photodegradation, of halogenated aromatic compounds in natural waters is a significant process that can alter their structure, toxicity, and persistence. For brominated phenols, a class of compounds structurally related to this compound, photodegradation can proceed through several pathways.

The general pathways for the photoconversion of brominated aromatic compounds in water can include:

Photoreduction/Debromination: The primary pathway often involves the cleavage of the C-Br bond, leading to less halogenated and often less toxic products.

Photooxidation: Reaction with photochemically generated reactive oxygen species (ROS), such as hydroxyl radicals (•OH), can lead to the hydroxylation of the aromatic ring and its eventual cleavage.

Photosubstitution: Replacement of a bromine atom with another functional group, such as a hydroxyl group, can occur, forming hydroxylated derivatives.

The efficiency of these pathways is influenced by the surrounding water matrix. For example, the presence of dissolved organic matter (DOM) can have a dual effect: it can act as a photosensitizer, generating reactive species that enhance degradation, or it can absorb UV light, shielding the target compound and slowing its direct photolysis. The photodegradation of polybrominated diphenyl ethers (PBDEs), another class of brominated pollutants, has been shown to be successful under UV irradiation, with degradation rates influenced by the water source (e.g., river, marine, wastewater). mdpi.com

Degradation Mechanisms in Environmental Matrices

The persistence of this compound in environmental matrices like soil and water is determined by its susceptibility to both abiotic and biotic degradation processes.

Abiotic Degradation: Besides photodegradation, other abiotic processes like hydrolysis can contribute to the transformation of halogenated compounds. For halobenzoquinones, hydrolysis has been observed to be a relevant transformation pathway, with the rate being pH-dependent. nih.gov For example, 2,6-DCBQ is stable at acidic pH but is readily hydrolyzed to a hydroxylated product at a more neutral pH. nih.gov

Biotic Degradation: Microbial degradation is a crucial mechanism for the removal of organic pollutants from the environment. The parent compound, hydroquinone (B1673460), is known to be biodegradable by a diverse range of microorganisms under both aerobic and anaerobic conditions. nih.gov It is not considered persistent in the environment. nih.govindustrialchemicals.gov.au However, the addition of halogen substituents to an aromatic ring can significantly alter its biodegradability. Halogenated compounds are often more recalcitrant to microbial attack than their non-halogenated counterparts.

The microbial degradation of halogenated aromatic compounds typically involves initial enzymatic reactions that modify or remove the halogen substituents, making the molecule more amenable to subsequent breakdown. Key enzymatic processes include:

Reductive dehalogenation: The replacement of a halogen atom with a hydrogen atom, a common step under anaerobic conditions.

Oxidative dehalogenation: Often initiated by oxygenase enzymes, which incorporate oxygen into the aromatic ring, leading to the elimination of the halogen.

Hydroxylation: The introduction of hydroxyl groups onto the aromatic ring by monooxygenase or dioxygenase enzymes, which can facilitate ring cleavage. mdpi.com

Studies on the degradation of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) show that microorganisms utilize a cascade of enzymes to cleave the side chain, hydroxylate the ring, and ultimately break it open. nih.gov Fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of recalcitrant pollutants, including anthraquinone dyes, using powerful extracellular enzymes like laccases and peroxidases. researchgate.net It is plausible that similar enzymatic systems could be involved in the degradation of this compound, although specific studies on this compound are lacking. Conversely, a related compound, 2,5-di-tert-butylhydroquinone, was predicted to be not readily biodegradable, indicating that the nature of the substituent groups is a critical factor. mst.dk

Environmental Impact Assessment Methodologies

An environmental impact assessment for a chemical compound like this compound involves a systematic process to evaluate its potential risks to human health and the environment. This assessment integrates information on its sources, environmental fate, and ecotoxicity.

The key components of an environmental impact assessment methodology for this compound would include:

Exposure Assessment: This step aims to determine the potential concentrations of the compound in various environmental compartments.

Source Identification: Quantifying potential releases from sources, such as its formation as a disinfection byproduct in water treatment plants.

Fate and Transport Modeling: Using data on its physicochemical properties and degradation rates (photodegradation, biodegradation) to model its distribution and persistence in water, soil, and air.

Monitoring: Measuring concentrations in environmental samples, such as treated drinking water, to validate model predictions and determine actual exposure levels.

Hazard (Ecotoxicity) Assessment: This step evaluates the intrinsic harmful properties of the substance to living organisms.

Aquatic Toxicity Testing: Conducting standardized tests on representative aquatic organisms (e.g., algae, invertebrates like Daphnia, and fish) to determine acute and chronic toxicity endpoints (e.g., LC50, EC50, NOEC). Hydroquinone, the parent compound, is known to have high toxicity to aquatic life. industrialchemicals.gov.auwho.int

QSAR (Quantitative Structure-Activity Relationship) Analysis: Using computational models to predict toxicity based on the chemical structure. QSAR models have predicted that halobenzoquinones could be potential carcinogens. acs.org

Comparative Toxicity: Studies on related halobenzoquinones have suggested that the isomeric structure is a major determinant of toxicity. For example, 2,5-isomers of dichlorobenzoquinone and dibromobenzoquinone were found to be more potent in generating reactive oxygen species (ROS) than their corresponding 2,6-isomers, suggesting potentially higher toxicity. acs.org

Risk Characterization: This is the final step where the information from the exposure and hazard assessments is integrated to estimate the probability and magnitude of adverse effects.

Risk Quotient (RQ): A common approach involves calculating a risk quotient by dividing the Predicted Environmental Concentration (PEC) by the Predicted No-Effect Concentration (PNEC). An RQ value greater than 1 indicates a potential risk that may require further investigation or risk management measures.

Margin of Exposure (MOE): For human health risk assessment, the MOE approach compares the level of human exposure to the dose level that causes no adverse effects in toxicological studies. nih.gov

Given the potential for 2,5-isomers of halobenzoquinones to be highly toxic, a thorough investigation into the formation and occurrence of this compound is warranted to fully assess its potential impact in disinfected drinking water. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-Dibromohydroquinone in laboratory settings?

- Methodological Answer : The compound is typically synthesized via direct bromination of hydroquinone using bromine (Br₂) in an acidic medium (e.g., acetic acid or HBr). Reaction conditions must be optimized for temperature and stoichiometry to avoid over-bromination. Purification is achieved via recrystallization, leveraging its melting point range of 191–194°C to assess purity .

Q. How can researchers validate the structural identity of synthesized this compound?

- Methodological Answer : Confirm structural integrity using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze aromatic proton environments and bromine substitution patterns. Complementary techniques include infrared (IR) spectroscopy for hydroxyl (-OH) and C-Br bond verification. Cross-reference spectral data with published SMILES (Oc1cc(Br)c(O)cc1Br) and InChI key (VALXCIRMSIFPFN-UHFFFAOYSA-N) . X-ray crystallography, as applied to structurally analogous brominated aromatics, can resolve spatial arrangements .

Q. What spectroscopic markers distinguish this compound from its halogenated analogs?

- Methodological Answer : Key markers include:

- NMR : Distinct aromatic proton splitting due to bromine’s electronegativity and para-dihydroxy substitution.

- Mass spectrometry : Molecular ion peaks at m/z 266 (C₆H₄Br₂O₂) and isotopic patterns characteristic of bromine.

- UV-Vis : Absorption shifts influenced by bromine’s electron-withdrawing effects compared to chlorine or fluorine analogs .

Advanced Research Questions

Q. How does bromine substitution at the 2,5-positions influence this compound’s reactivity in enzymatic studies?

- Methodological Answer : Bromine’s polarizability enhances π-π stacking and van der Waals interactions with enzyme active sites, as observed in studies of dioxygenases like PcpA. Comparative kinetic assays with 2,6-dichloro- or difluoro-hydroquinone reveal lower binding affinities for halogenated analogs due to reduced polarizability . To isolate substitution effects, use isostructural analogs and monitor reaction rates via stopped-flow spectroscopy or HPLC.

Q. What experimental strategies mitigate contradictions in stability studies of this compound under varying pH?

- Methodological Answer : Address discrepancies by:

- Standardizing buffer systems (e.g., phosphate vs. acetate) to control pH-dependent autoxidation.

- Employing oxygen-free environments (glovebox) to prevent radical formation.

- Validating degradation products via LC-MS and comparing with stability data from systematic reviews (e.g., Cochrane guidelines for bias assessment) .

Q. How can researchers design toxicity studies for this compound based on its metabolic pathways?

- Methodological Answer : Use in vitro hepatic microsomal assays to identify phase I/II metabolites (e.g., quinone-oxidized derivatives). For in vivo models, monitor nephrotoxicity biomarkers (e.g., serum creatinine) and compare with structurally related toxicants like 2,6-dibromohydroquinone (DBH), which induces toxicity via hydroxyl group positioning . Modify hydroxyl groups synthetically to assess structure-toxicity relationships.

Q. What controls are critical in kinetic studies of this compound’s radical-mediated reactions?

- Methodological Answer : Include:

- Radical scavengers (e.g., TEMPO) to quantify non-radical pathways.

- pH-stat systems to maintain reaction milieu stability.

- Negative controls with hydroquinone or debrominated analogs to isolate bromine-specific effects .

Data Analysis & Research Design

Q. How should researchers formulate hypotheses about this compound’s environmental persistence?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Use OECD 301 biodegradation tests.

- Novelty : Compare half-lives with chlorinated analogs in soil/water matrices.

- Ethics : Adhere to green chemistry principles for waste management .

Q. What databases are most effective for literature reviews on halogenated hydroquinones?

- Methodological Answer : Prioritize SciFinder for chemical reactivity data, Web of Science for toxicity studies, and Reaxys for synthetic protocols. Filter patents and non-peer-reviewed sources to avoid bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.